molecular formula C20H27N5O4 B2923519 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-39-5

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2923519
CAS No.: 941965-39-5
M. Wt: 401.467
InChI Key: GKVZMOCUGZPLFJ-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative characterized by:

  • 7-position substitution: A 2-hydroxy-3-phenoxypropyl group, which introduces both hydrophilic (hydroxyl) and lipophilic (phenoxy) properties.
  • 8-position substitution: An isopentylamino (3-methylbutylamino) group, contributing branched alkyl chain hydrophobicity.
  • 3-position substitution: A methyl group, enhancing steric effects and metabolic stability.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-13(2)9-10-21-19-22-17-16(18(27)23-20(28)24(17)3)25(19)11-14(26)12-29-15-7-5-4-6-8-15/h4-8,13-14,26H,9-12H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZMOCUGZPLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 941873-92-3, is a purine derivative with potential pharmacological applications. This compound's structure includes various functional groups that may influence its biological activity, particularly in the context of receptor interactions and enzyme modulation.

The molecular formula of the compound is C21H29N5O4C_{21}H_{29}N_{5}O_{4} with a molecular weight of 415.5 g/mol. The structure features a purine base with substituents that enhance its biological properties.

PropertyValue
Molecular FormulaC21H29N5O4
Molecular Weight415.5 g/mol
CAS Number941873-92-3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways. It has been suggested that compounds within the purine family can act as antagonists for specific receptors, including corticotropin-releasing factor (CRF) receptors, which are implicated in anxiety and depression disorders .

Pharmacological Studies

Research indicates that derivatives similar to this compound exhibit significant receptor antagonism. For instance, a related compound demonstrated an IC50 value of 5.4 nM against CRF(1) receptors, suggesting high potency in modulating stress-related pathways .

Case Studies

  • CRF(1) Receptor Antagonism : A study focused on the synthesis and evaluation of purine derivatives showed that certain compounds effectively inhibit CRF(1) receptors, which could be beneficial in treating anxiety and depression .
  • In Vitro Studies : In vitro assays have indicated that purine derivatives can modulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis in various cancer cell lines. However, specific data on this compound's efficacy in such assays remains limited.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions to yield the desired structure. While detailed synthetic routes were not provided in the search results, common methodologies include:

  • Stepwise Functionalization : Modifying the purine core through selective reactions to introduce hydroxyl and phenoxy groups.
  • Final Purification : Techniques such as recrystallization or chromatography to obtain pure compounds for biological testing.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound may have potential applications in:

  • Pharmacotherapy : As a candidate for developing treatments for anxiety and depression through CRF receptor modulation.
  • Cancer Research : Investigating its effects on cell signaling pathways related to tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural differences and similarities with related purine-2,6-diones:

Compound Name / ID 7-Position Substitution 8-Position Substitution Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound 2-Hydroxy-3-phenoxypropyl Isopentylamino ~391.4* Hypothesized kinase inhibition N/A**
M3 (Acta Pharmacol Sinica, 2017) 3-(4-Chlorophenoxy)-2-hydroxypropyl Thioacetic acid 439.0 Higher solubility (thioacetic acid)
8-(Dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl () 2-Hydroxy-3-phenoxypropyl Dimethylamino 359.4 Reduced steric bulk
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl () 2-Chlorobenzyl 3-Hydroxypropylamino 315.8 Enhanced halogen-mediated interactions
8-(Ethylamino)-3-methyl-7-pentyl () Pentyl Ethylamino 279.3 High lipophilicity
7-Hexyl-3-methyl-8-propylsulfanyl () Hexyl Propylsulfanyl 324.4 Sulfur-enhanced electron withdrawal

Key Findings from Comparative Analysis

Substitution at 7-Position
  • Phenoxypropyl vs. Alkyl Chains: Compounds with phenoxy groups (e.g., M3, ) exhibit balanced hydrophilicity and aromatic interactions, whereas alkyl chains (e.g., pentyl in ) prioritize lipophilicity .
Substitution at 8-Position
  • Amino vs. Sulfur Groups: Isopentylamino (target compound) and ethylamino () substituents favor hydrogen bonding, while sulfur-containing groups (e.g., propylsulfanyl in ) may alter redox properties .

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